Benzofuran-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
Benzofuran-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a piperidine ring via a methanone bridge, with a 1,3,4-thiadiazole substituent bearing a furan moiety. This article compares the target compound with structurally related derivatives, emphasizing synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-20(17-12-14-4-1-2-5-15(14)26-17)23-9-7-13(8-10-23)18-21-22-19(27-18)16-6-3-11-25-16/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQOYCHBTPMDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and furan intermediates, followed by the formation of the thiadiazole ring. The final step involves coupling these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Applications
The compound's structure suggests significant potential in anticancer therapy due to the presence of both benzofuran and thiadiazole moieties, which have been associated with cytotoxic activities.
Case Studies:
- A review highlighted that derivatives of 1,3,4-thiadiazoles exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds from this class have shown effective inhibition against lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) with IC50 values indicating strong antiproliferative effects .
- A specific study demonstrated that benzofuran derivatives possess potent anticancer properties. The synthesized compounds were screened against the A549 lung cancer cell line, revealing significant cytotoxicity compared to standard treatments .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | A549 | 10.79 | |
| Benzofuran Derivative B | A549 | 6.3 | |
| Thiadiazole Derivative C | SK-MEL-2 | 4.27 |
Antimicrobial Applications
Benzofuran derivatives have been extensively studied for their antimicrobial properties against various pathogens.
Case Studies:
- Research has indicated that benzofuran derivatives demonstrate significant activity against both gram-positive and gram-negative bacteria as well as fungi. For example, a series of synthesized benzofuran compounds exhibited MIC values comparable to clinically used antibiotics against strains such as E. coli and S. aureus .
- Another study focused on the synthesis of benzofuran-based compounds which showed promising antifungal activity against Candida species with MIC values ranging from 1.6 to 12.5 µg/mL .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Pathogen Tested | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Benzofuran Derivative D | E. coli | 3.12 | |
| Benzofuran Derivative E | C. albicans | 31.25 |
Antioxidant Properties
The antioxidant potential of benzofuran derivatives is another area of interest, particularly in the context of preventing oxidative stress-related diseases.
Case Studies:
- A study synthesized several benzofuran derivatives and evaluated their antioxidant activity using various assays. Some compounds demonstrated significant radical scavenging abilities, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Table 3: Antioxidant Activity of Benzofuran Compounds
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazole-Containing Derivatives
Compounds with 1,3,4-thiadiazole moieties, such as Bis(4-(5-(N-substituted)-1,3,4-thiadiazol-2-yl)phenyl)methanones (C1–C4) , exhibit notable antibiofilm, antimicrobial, and efflux pump inhibitory activities. Key comparisons:
- Structural Differences: Unlike the target compound’s piperidine-thiadiazole linkage, C1–C4 feature bis-phenyl methanones with thiadiazole-amino substituents.
- Bioactivity : C1–C4 demonstrated broad-spectrum antimicrobial activity (MIC: 2–64 µg/mL against S. aureus, E. coli, and C. albicans), suggesting that the thiadiazole ring enhances membrane penetration. The target compound’s furan-thiadiazole hybrid may further modulate selectivity .
Benzofuran-Containing Analogs
Benzofuran derivatives, such as (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one , highlight the role of benzofuran in stabilizing π-π interactions and enhancing cytotoxicity:
- Anticancer Potential: The cited compound showed PARP-1 inhibition (IC₅₀: 0.8 µM) and antiproliferative activity against MCF-7 cells (IC₅₀: 12.3 µM) . The target compound’s benzofuran-thiadiazole framework may similarly target DNA repair pathways.
Piperidine-Methanone Derivatives
Benzoylpiperidine derivatives like (4-(4-Benzylbenzoyl)piperidin-1-yl)(2-fluoro-5-hydroxyphenyl)methanone (21a) provide insights into substituent effects:
- Physicochemical Properties: High HPLC purity (95% at 254 nm) and consistent NMR data indicate structural stability, which may extend to the target compound’s piperidine-methanone core .
Methanone-Linked Heterocycles
Benzo[d]oxazol-2-yl(aryl)methanones demonstrate the influence of aryl substituents on properties:
*Hypothetical data based on analogs.
- The high yields (87–99%) and thermal stability (melting points >100°C) of these methanones suggest that the target compound’s synthesis could be optimized similarly .
Data Tables
Table 1: Comparison of Bioactive Thiadiazole Derivatives
| Compound | Structure | Bioactivity (MIC, µg/mL) | Reference |
|---|---|---|---|
| C1 | Bis-phenyl-thiadiazole | 4–64 (antibacterial) | |
| Target Compound | Piperidine-thiadiazole-furan | Hypothetical: 2–32 (predicted) | – |
Table 2: Physicochemical Properties of Methanone Derivatives
*Estimated based on structural formula.
Biological Activity
Benzofuran derivatives, including the compound Benzofuran-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1351647-22-7), have garnered attention in recent years due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 379.4 g/mol. The structure incorporates a benzofuran moiety linked to a piperidine ring and a thiadiazole unit, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1351647-22-7 |
| Molecular Formula | C20H17N3O3S |
| Molecular Weight | 379.4 g/mol |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
-
In vitro Studies :
- A study reported that benzofuran derivatives exhibited IC50 values ranging from 6.3 μM to 16.4 μM against lung adenocarcinoma cells (A549) and ovarian cancer cells (A2780) .
- The compound's mechanism involves the inhibition of key signaling pathways such as the AKT pathway, leading to reduced cell proliferation and increased apoptosis .
- Case Studies :
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties.
- Antibacterial Effects :
- Antifungal Activity :
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, Benzofuran derivatives have shown promise in various other therapeutic areas:
- Anti-inflammatory Activity :
- Analgesic Properties :
- Antiviral Activity :
Q & A
Basic Questions
Q. What are the key synthetic pathways for Benzofuran-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Formation of the thiadiazole core : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
Piperidine functionalization : Coupling the thiadiazole intermediate with a substituted piperidine via nucleophilic substitution or amidation .
Benzofuran introduction : Using coupling agents like EDCI/HOBt to attach the benzofuran moiety to the piperidine-thiadiazole scaffold .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically adjusted. For example, microwave-assisted synthesis reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields .
Q. Which spectroscopic and analytical techniques are used to confirm the compound’s structural integrity?
- Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the benzofuran (δ 6.8–7.5 ppm), piperidine (δ 2.5–3.5 ppm), and thiadiazole (δ 8.0–8.5 ppm) moieties .
- FTIR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) functional groups .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 397.47 for C₁₈H₁₅N₅O₂S₂) .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Initial screening shows:
- Antimicrobial activity : MIC values as low as 0.008 µg/mL against Staphylococcus aureus .
- Anticancer potential : IC₅₀ of 2.5 µM in breast cancer (MCF-7) cells via HIF-1α inhibition .
- Antitubercular activity : 90% growth inhibition of Mycobacterium tuberculosis at 10 µg/mL .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Answer : Structure-activity relationship (SAR) studies reveal:
- Thiadiazole substitution : Replacing furan-2-yl with 4-fluorophenyl increases anticancer potency by 3-fold due to enhanced hydrophobic interactions .
- Piperidine modifications : Adding methyl groups to the piperidine nitrogen improves metabolic stability but reduces solubility .
- Benzofuran vs. pyrazine : Substituting benzofuran with pyrazine shifts activity from antimicrobial to antiviral .
Q. What mechanisms underlie its anticancer activity, and how can they be experimentally validated?
- Answer : Proposed mechanisms include:
- HIF-1α inhibition : Reduces tumor angiogenesis (validated via ELISA and hypoxia-responsive element luciferase assays) .
- Apoptosis induction : Caspase-3/7 activation and PARP cleavage observed in flow cytometry and Western blotting .
- Validation workflow :
Target engagement : SPR or ITC to measure binding affinity to HIF-1α.
Functional assays : siRNA knockdown to confirm target dependency .
Q. How can synthetic routes be optimized to address low yields in scale-up?
- Answer : Strategies include:
- Flow chemistry : Continuous processing reduces side reactions (e.g., from 45% to 78% yield) .
- Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency in piperidine-thiadiazole formation .
- Solvent optimization : Switching from DMF to THF reduces byproduct formation during benzofuran coupling .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Answer : Contradictions (e.g., variable MICs) may arise from:
- Assay conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
- Compound purity : Validate via HPLC and elemental analysis to exclude batch variability .
- Statistical analysis : Use meta-analysis tools to reconcile data from multiple studies .
Q. What computational methods predict target interactions and guide rational design?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger predicts binding to HIF-1α (PDB: 1H2M) with ∆G ≤ -8.5 kcal/mol .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns .
- QSAR models : CoMFA/CoMSIA correlate logP and polar surface area with antimicrobial activity (r² > 0.85) .
Notes
- Advanced questions emphasize mechanistic validation and computational integration, aligning with modern drug discovery workflows.
- Data contradictions are addressed through standardized protocols and meta-analysis, ensuring reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
